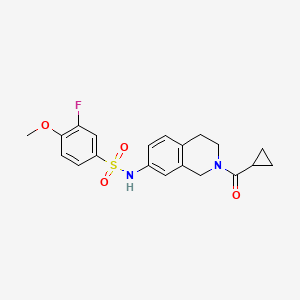

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

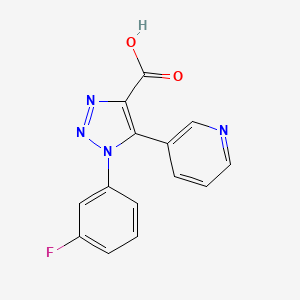

The compound “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide” is a complex organic molecule. It contains a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, a fluoro-methoxybenzene group, and a sulfonamide group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the cyclopropanecarbonyl group might be introduced via a reaction with cyclopropanecarbonyl chloride . The tetrahydroisoquinoline group could potentially be synthesized via a Pictet-Spengler reaction or a similar cyclization process .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopropane ring, the tetrahydroisoquinoline ring system, and the aromatic ring in the fluoro-methoxybenzene group would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the cyclopropanecarbonyl group might undergo reactions with nucleophiles, and the tetrahydroisoquinoline group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the cyclopropane ring could influence its conformational stability, and the sulfonamide group could contribute to its solubility in water .Applications De Recherche Scientifique

Catalysis and Ligand Design

NHCs serve as powerful ligands for transition metals due to their strong metal–ligand bonds . Their stability and tunable electronic and steric properties make them excellent candidates for catalytic applications. Researchers have harnessed NHCs in asymmetric catalysis, umpolung reactions, and coordination chemistry . These compounds play a crucial role in promoting various chemical transformations.

Organocatalysis

As organocatalysts, NHCs facilitate a wide range of chemical reactions. Their ability to activate substrates and participate in bond-forming processes has led to significant advancements in synthetic chemistry . Researchers design tailor-made NHCs to achieve specific catalytic outcomes, making them valuable tools in organic synthesis.

Stabilization of Gold Surfaces and Nanoparticles

The strong metal–ligand bonds of NHCs extend beyond traditional coordination complexes. NHCs enhance the stability of gold surfaces and nanoparticles, making them useful in materials science and nanotechnology . Their unique properties contribute to the development of robust catalysts and functional materials.

Medicinal Chemistry and Drug Design

While the specific compound may not have been directly explored in this context, NHCs in general have gained attention in medicinal chemistry. Researchers investigate their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs . The compound’s structural features could inspire novel drug design strategies.

Supramolecular Chemistry

NHCs participate in supramolecular assemblies, where their interactions with other molecules lead to intricate architectures . These assemblies find applications in host–guest chemistry, molecular recognition, and self-assembly. Researchers explore NHC-based supramolecular systems for targeted drug delivery and sensing.

Materials Science and Polymer Chemistry

NHCs contribute to the development of functional materials, including polymers and metal–organic frameworks . Their ability to stabilize metal centers and influence reactivity impacts material properties. Researchers investigate NHC-functionalized polymers for applications such as catalysis, sensors, and optoelectronics.

Sakander, N., Ahmed, A., Rasool, B., & Mukherjee, D. (2023). An Overview of N-Heterocyclic Carbene: Properties and Applications. IntechOpen. DOI: 10.5772/intechopen.1001331 Fundamentals and applications of N-heterocyclic carbene functionalized gold surfaces and nanoparticles. Chemical Communications. DOI: 10.1039/d2cc05183d

Safety And Hazards

Orientations Futures

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its pharmacokinetics, and testing its efficacy in preclinical and clinical trials .

Propriétés

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O4S/c1-27-19-7-6-17(11-18(19)21)28(25,26)22-16-5-4-13-8-9-23(12-15(13)10-16)20(24)14-2-3-14/h4-7,10-11,14,22H,2-3,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVZWXPWHYFIQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2446390.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B2446393.png)

![2-[3-(4-tert-butylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2446397.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide](/img/structure/B2446400.png)

![N-cyclohexyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2446407.png)

![2-(5-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile](/img/structure/B2446408.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2446412.png)